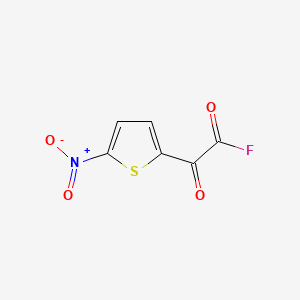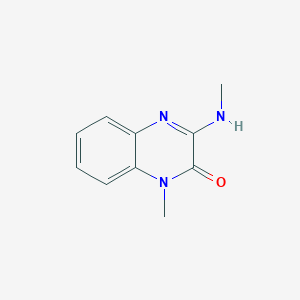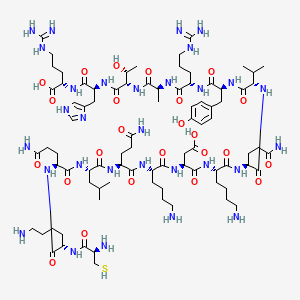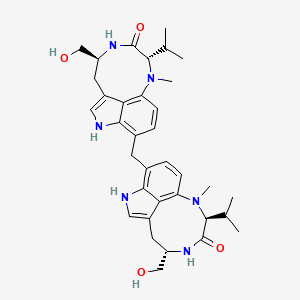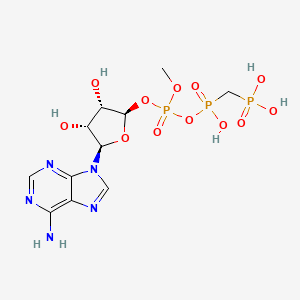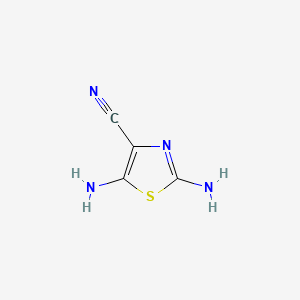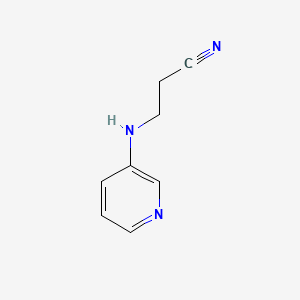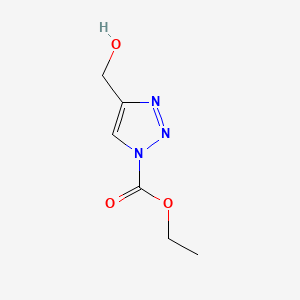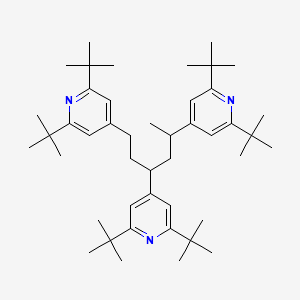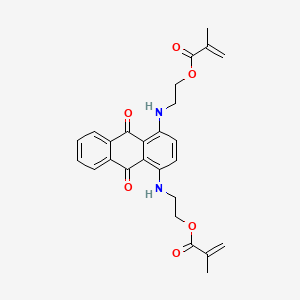![molecular formula C13H19N5O11S B566544 (3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid CAS No. 108065-95-8](/img/structure/B566544.png)
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid is a monobactam antibiotic isolated from the culture filtrate of Cytophaga johnsonae PB-5266. It exhibits weak antibacterial activity against a sensitive mutant of Escherichia coli to beta-lactam antibiotics. The molecular formula of PB-5266B is C13H19N5O11S, and it has a molecular weight of 453.38.
Preparation Methods
Synthetic Routes and Reaction Conditions
PB-5266B is synthesized through fermentation processes involving Cytophaga johnsonae PB-5266. The fermentation broth is subjected to various types of column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate PB-5266B.
Industrial Production Methods
The industrial production of PB-5266B involves large-scale fermentation of Cytophaga johnsonae PB-5266, followed by extraction and purification using advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
PB-5266B undergoes several types of chemical reactions, including:
Oxidation: PB-5266B can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PB-5266B into its reduced forms.
Substitution: Substitution reactions can occur at various functional groups within the PB-5266B molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving PB-5266B include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PB-5266B, which may exhibit different biological activities .
Scientific Research Applications
PB-5266B has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of monobactam antibiotics.
Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by beta-lactam-sensitive mutants.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mechanism of Action
PB-5266B exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
PB-5266B is unique among monobactam antibiotics due to its specific structure and weak antibacterial activity against beta-lactam-sensitive Escherichia coli mutants. Similar compounds include:
Aztreonam: Another monobactam antibiotic with a broader spectrum of activity.
Tigemonam: A monobactam antibiotic with activity against Gram-negative bacteria.
Carumonam: A monobactam antibiotic with a similar mechanism of action but different spectrum of activity
PB-5266B stands out due to its unique chemical structure, which includes a dehydroasparagine residue, and its specific activity profile.
Properties
CAS No. |
108065-95-8 |
|---|---|
Molecular Formula |
C13H19N5O11S |
Molecular Weight |
453.379 |
IUPAC Name |
(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid |
InChI |
InChI=1S/C13H19N5O11S/c14-9(22)1-5(10(23)16-6-2-18(13(6)26)30(27,28)29)15-11(24)7(3-19)17-12(25)8(21)4-20/h1,6-8,19-21H,2-4H2,(H2,14,22)(H,15,24)(H,16,23)(H,17,25)(H,27,28,29)/b5-1+/t6-,7-,8+/m1/s1 |
InChI Key |
WTKJMGUBCARKJM-RHXHYQRSSA-N |
SMILES |
C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


